molecular formula C13H15N3S B14268039 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- CAS No. 150093-93-9

2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)-

Cat. No.: B14268039
CAS No.: 150093-93-9
M. Wt: 245.35 g/mol
InChI Key: KVUXDMZQVSUTQN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- involves several steps. One common method includes the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, followed by intramolecular heterocyclization to form the desired product . The chemical structure of the synthesized product is typically characterized using Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its therapeutic potential is explored in developing new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- include:

What sets 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- apart is its unique combination of a benzimidazole core with a phenylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

150093-93-9

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

3-anilino-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione

InChI

InChI=1S/C13H15N3S/c17-13-14-11-8-4-5-9-12(11)16(13)15-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H,14,17)

InChI Key

KVUXDMZQVSUTQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=S)N2NC3=CC=CC=C3

Origin of Product

United States

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